molecular formula C16H16O2 B1338761 3-(2-Methoxyphenyl)propiophenone CAS No. 95465-72-8

3-(2-Methoxyphenyl)propiophenone

Cat. No.: B1338761
CAS No.: 95465-72-8
M. Wt: 240.3 g/mol
InChI Key: BAGYEPGFHLEDIF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

3-(2-Methoxyphenyl)propiophenone and its derivatives are involved in various chemical synthesis processes. For instance, the synthesis of natural methoxylated propiophenones is achieved by reacting a mixture of phenylpropenes with palladium chloride and sodium formate, followed by oxidation, a process that can be facilitated by microwave and ultrasound heating (Joshi, Sharma, & Sinha, 2005). Furthermore, the structural, spectral, and electronic properties of newly synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds are explored, emphasizing their potential as protease kinase inhibitors (R. H. et al., 2021).

Analyzing Hydrogen Bonds and Substitution Effects

The complex behavior of methoxyphenols, including this compound, in forming intermolecular and intramolecular hydrogen bonds is studied to understand their thermochemical and quantum-chemical properties. This research provides insights into their behavior in solutions and their potential applications in various chemical processes (Varfolomeev et al., 2010).

Applications in Cancer Chemoprevention

Some derivatives of methoxyphenyl propiophenones show promising pharmacological properties, particularly in cancer chemoprevention. For example, the compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid exhibits potential as a chemopreventive drug for various types of cancer, warranting further research and development of novel derivatives (Curini et al., 2006).

Electrosynthesis and Electrochemical Hydrogenation

Electrosynthesis is effectively used for hydrogenation in certain methoxyphenyl propiophenone derivatives, demonstrating the utility of this method in producing high-yield products with potential applications in various industrial processes (Korotaeva et al., 2011).

Antioxidant and Biological Activities

The antioxidant and biological activities of o-methoxyphenols, including those related to this compound, are examined, highlighting their potential applications in the cosmetic and food industries, as well as their prospects as chemopreventive and anticancer agents (Fujisawa et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGYEPGFHLEDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517759
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95465-72-8
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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